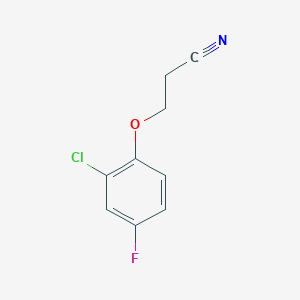
3-(2-Chloro-4-fluoro-phenoxy)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-4-fluoro-phenoxy)propanenitrile is an organic compound with the molecular formula C9H7ClFNO It is characterized by the presence of a chloro and fluoro substituent on a phenoxy ring, attached to a propanenitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluoro-phenoxy)propanenitrile typically involves the reaction of 2-chloro-4-fluorophenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, phase-transfer catalysis and other advanced techniques may be employed to improve the efficiency of the synthesis .
化学反应分析
Types of Reactions
3-(2-Chloro-4-fluoro-phenoxy)propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxypropanenitriles, while coupling reactions can produce biaryl compounds .
科学研究应用
3-(2-Chloro-4-fluoro-phenoxy)propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products
作用机制
The mechanism of action of 3-(2-Chloro-4-fluoro-phenoxy)propanenitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, its mechanism of action would involve interactions with specific molecular targets, though detailed studies are required to elucidate these pathways .
相似化合物的比较
Similar Compounds
3-(4-Fluorophenoxy)propanenitrile: Similar structure but lacks the chloro substituent.
3-(2-Chloro-4-(trifluoromethyl)phenoxy)propanenitrile: Contains a trifluoromethyl group instead of a fluoro group.
3-(2-Chloro-4-methylphenoxy)propanenitrile: Contains a methyl group instead of a fluoro group
Uniqueness
3-(2-Chloro-4-fluoro-phenoxy)propanenitrile is unique due to the presence of both chloro and fluoro substituents on the phenoxy ring, which can influence its reactivity and applications. The combination of these substituents can enhance its potential as an intermediate in various chemical syntheses and its utility in different scientific research fields .
属性
分子式 |
C9H7ClFNO |
|---|---|
分子量 |
199.61 g/mol |
IUPAC 名称 |
3-(2-chloro-4-fluorophenoxy)propanenitrile |
InChI |
InChI=1S/C9H7ClFNO/c10-8-6-7(11)2-3-9(8)13-5-1-4-12/h2-3,6H,1,5H2 |
InChI 键 |
USSPRFJKBGQMBT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)Cl)OCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



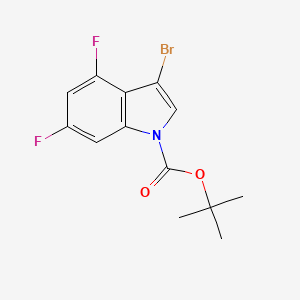
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B13082504.png)


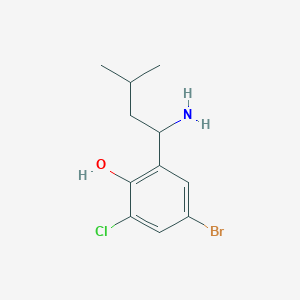
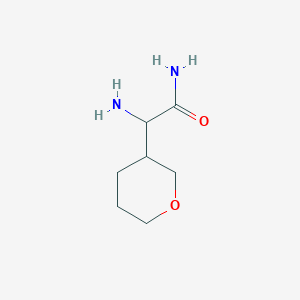
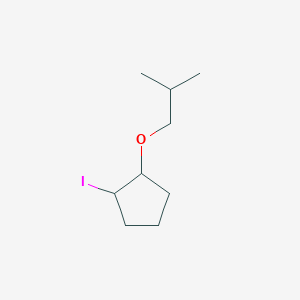

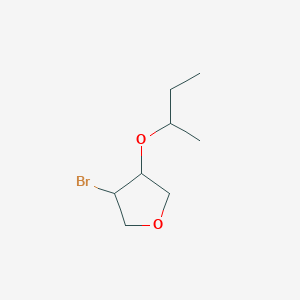


![tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate](/img/structure/B13082569.png)

